1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNKBNAEBIMZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377218 | |

| Record name | 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79615-80-8 | |

| Record name | 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

This guide provides a comprehensive overview of the synthetic pathway for 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, a molecule of interest for its role as a versatile intermediate in the development of more complex chemical entities. Designed for researchers and professionals in organic synthesis and drug development, this document elucidates the core chemical principles, provides a detailed experimental protocol, and discusses key parameters for procedural optimization.

Strategic Approach: The Williamson Ether Synthesis

The molecular architecture of this compound, featuring an aryl ether linkage, strongly indicates the Williamson ether synthesis as the most direct and efficient synthetic route. This classic and robust reaction, first developed in the 19th century, remains a cornerstone of modern organic chemistry for preparing both symmetrical and asymmetrical ethers.[1]

The strategy involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide. The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] For the synthesis of the target molecule, the two key precursors are:

-

Nucleophile Precursor: 2'-Hydroxyacetophenone (also known as 2-acetylphenol).[3][4]

-

Electrophile: 4-Chlorobenzyl chloride.

The phenolic hydroxyl group of 2'-hydroxyacetophenone is acidic but requires deprotonation by a suitable base to form the more potent nucleophile, the phenoxide ion.[5][6] This phenoxide then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether bond.

Mechanistic Pathway

The reaction proceeds via a two-step sequence within a single pot:

-

Deprotonation: A base abstracts the acidic proton from the hydroxyl group of 2'-hydroxyacetophenone, forming a resonance-stabilized phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion performs a backside attack on the methylene carbon of 4-chlorobenzyl chloride. This is a concerted step where the C-O bond forms simultaneously as the C-Cl bond breaks.[1] The choice of a primary benzylic halide as the electrophile is ideal, as it is highly reactive towards SN2 displacement and avoids competing elimination reactions that can occur with secondary or tertiary halides.[1][2]

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of this compound.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 2'-Hydroxyacetophenone | 136.15 | 0.02 mol | 1.0 | 2.72 g |

| 4-Chlorobenzyl chloride | 161.03 | 0.022 mol | 1.1 | 3.54 g |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.03 mol | 1.5 | 4.15 g |

| Potassium Iodide (KI) | 166.00 | ~0.001 mol | 0.05 | ~166 mg |

| Acetone, anhydrous | - | - | - | 100 mL |

| Ethyl Acetate | - | - | - | As needed |

| Saturated NaCl solution (brine) | - | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-hydroxyacetophenone (2.72 g, 0.02 mol), anhydrous potassium carbonate (4.15 g, 0.03 mol), and a catalytic amount of potassium iodide (~166 mg).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Reagent Addition: Add 4-chlorobenzyl chloride (3.54 g, 0.022 mol) to the stirring suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

Workup - Quenching and Filtration: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.

-

Workup - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (approx. 75 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (2 x 50 mL) to remove any unreacted 2'-hydroxyacetophenone, followed by water (1 x 50 mL), and finally with saturated brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Human Metabolome Database: Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568) [hmdb.ca]

- 4. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, a substituted aromatic ketone, presents a molecular scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated benzyl group linked via an ether bond to an acetophenone moiety, suggests potential applications stemming from the combined electronic and steric properties of these functional groups. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their empirical determination.

The strategic placement of the chloro-substituent on the benzyl ring and the ortho-position of the benzyloxy group on the acetophenone ring are anticipated to modulate the molecule's polarity, lipophilicity, and crystal packing, thereby influencing its solubility, melting point, and spectroscopic behavior. Understanding these fundamental properties is paramount for its application in drug design, synthesis optimization, and formulation development.

Molecular and Structural Data

A foundational understanding of this compound begins with its basic molecular and structural identifiers.

| Property | Value | Source |

| CAS Number | 79615-80-8 | [1] |

| Molecular Formula | C₁₅H₁₃ClO₂ | [2] |

| Molecular Weight | 260.71 g/mol | [2] |

| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone | [2] |

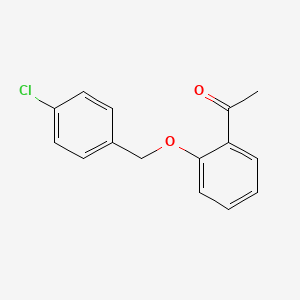

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Computed Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 260.0604073 |

| Topological Polar Surface Area | 26.3 Ų |

The predicted XLogP3 value of 3.8 suggests that this compound is a lipophilic compound, which will likely translate to low aqueous solubility and good solubility in organic solvents. The absence of hydrogen bond donors and the presence of two acceptors (the ether and carbonyl oxygens) will influence its interaction with polar solvents and its crystal lattice energy.

Experimental Determination of Physicochemical Properties

To ascertain the precise physicochemical characteristics of this compound, empirical determination is essential. The following sections detail the standardized experimental protocols for measuring key properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and provides insight into the strength of its crystal lattice. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement:

-

A rapid heating rate (10-20°C/minute) is initially used to determine an approximate melting range.[3]

-

The apparatus is allowed to cool.

-

A second measurement is performed with a fresh sample, heating slowly (1-2°C/minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

A compound's solubility in various solvents is crucial for its purification, formulation, and biological testing. A systematic approach is used to classify the compound's solubility.[4]

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities will be used, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and concentrated H₂SO₄.

-

Procedure:

-

To approximately 20-30 mg of this compound in a test tube, add 1 mL of the solvent in portions.

-

After each addition, the mixture is vigorously agitated.

-

The sample is deemed "soluble" if it completely dissolves.

-

-

Interpretation:

-

Water: Solubility indicates a relatively polar molecule. Given the predicted XLogP3 of 3.8, insolubility is expected.

-

Diethyl Ether: Solubility in this non-polar solvent is anticipated.

-

5% NaOH & 5% NaHCO₃: Insolubility is expected as the molecule lacks acidic protons.

-

5% HCl: Insolubility is expected due to the absence of a basic functional group.

-

Conc. H₂SO₄: Solubility is likely, as the oxygen atoms of the ether and carbonyl groups can be protonated by the strong acid.[4]

-

Caption: Sequential Solubility Testing Workflow.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Complex multiplets are expected in the aromatic region (δ 6.8-8.0 ppm) for the protons on both phenyl rings. The substitution patterns will influence the chemical shifts and coupling constants.

-

Methylene Protons (-OCH₂-): A singlet is expected for the benzylic protons, likely in the range of δ 5.0-5.3 ppm.[5]

-

Methyl Protons (-COCH₃): A singlet for the acetyl methyl group is anticipated around δ 2.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 195-200 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Methylene Carbon (-OCH₂-): A signal around δ 70 ppm.[6]

-

Methyl Carbon (-COCH₃): A signal in the upfield region, around δ 25-30 ppm.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.[7] The conjugation with the aromatic ring will likely shift this absorption to a lower wavenumber compared to a non-conjugated ketone.

-

C-O Stretch (Ether): A strong absorption band is anticipated in the region of 1200-1275 cm⁻¹ for the aryl ether linkage.[5]

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.[7]

-

Aromatic C=C Bending: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can indicate the presence of the chloro-substituent.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.

-

Data Analysis: The background is subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak at m/z 260 and an M+2 peak at m/z 262 with an approximate 3:1 intensity ratio, characteristic of a compound containing one chlorine atom, are expected.

-

Base Peak: The most stable fragment will form the base peak. A likely candidate is the tropylium ion (C₇H₇⁺) at m/z 91, formed by cleavage of the benzylic C-O bond.

-

Other Key Fragments:

-

Loss of the chlorobenzyl radical to give a fragment at m/z 135.

-

Cleavage of the bond between the carbonyl group and the aromatic ring to give a fragment corresponding to the chlorobenzyloxy-phenyl cation.

-

Loss of a methyl radical from the molecular ion.

-

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

-

Separation: The compound is separated from any impurities on a GC column (e.g., a non-polar DB-5ms column).[8]

-

Ionization and Detection: The eluted compound enters the mass spectrometer, is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio and detected.

Conclusion

This technical guide has provided a detailed overview of the known and anticipated physicochemical properties of this compound. While comprehensive experimental data for this specific molecule is limited, this guide offers a robust framework for its empirical characterization through standardized protocols. The provided information on its molecular structure, computed properties, and expected spectroscopic behavior serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, facilitating further investigation and application of this promising compound.

References

-

Journal of the American Society for Mass Spectrometry. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

-

LCGC North America. A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. [Link]

-

ACS Publications. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

-

Environmental Science & Technology. Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. [Link]

-

PubChem. 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one. [Link]

-

Fiveable. Spectroscopy of Ethers. [Link]

-

UNT Digital Library. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... [Link]

-

cromlab-instruments.es. Analysis of Chlorinated Pesticides by GC/MS. [Link]

-

Cheméo. Chemical Properties of 2-Benzoyloxyacetophenone (CAS 4010-33-7). [Link]

-

PubChem. 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one. [Link]

-

University of Calgary. Melting point determination. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 86. Ethers and Ketones with Water. Part 1. [Link]

-

StudyRaid. Understand iR Spectroscopy Features of Acetophenone. [Link]

-

NIST WebBook. 2'-Benzyloxyacetophenone. [Link]

-

Chemistry LibreTexts. 14.2: Spectroscopy of Ethers. [Link]

-

Canadian Science Publishing. The Mass Spectrometry of para-Substituted Benzyl Nitrates. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

-

NIH PubChem. 4'-Benzyloxy-2'-hydroxyacetophenone. [Link]

-

PubChem. 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

University of Houston. Experiment 1: Melting Points. [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. [Link]

-

SpectraBase. 4'-(p-Nitrophenoxy)acetophenone - Optional[FTIR] - Spectrum. [Link]

-

University of Massachusetts Boston. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. 1-(4-(4-Chlorobenzyl)phenyl)ethanone. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

PubChem. Ethanone, 1-(2-chlorophenyl)-. [Link]

-

ResearchGate. FT-IR spectra of control and treated samples of p-hydroxyacetophenone. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-phenoxy- (CAS 7005-72-3). [Link]

-

University of Toronto Scarborough. Solubility. [Link]

-

PubChem. 1-[4-[4-(3-Chlorophenyl)carbonylpiperidin-1-Yl]phenyl]ethanone. [Link]

-

Progress in Chemical and Biochemical Research. Practical Approach for the Identification of Functional Groups in Organic Compounds. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

NIST WebBook. Benzene, 1-chloro-4-phenoxy-. [Link]

-

ResearchGate. 4-Chloro-2-nitro-1-(2-phenylethyl)benzene. [Link]

Sources

- 1. 2'-Benzyloxyacetophenone (CAS 31165-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. app.studyraid.com [app.studyraid.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone (CAS Number: 79615-80-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, a substituted acetophenone derivative. The document delineates its chemical and physical properties, outlines a detailed synthetic protocol based on the Williamson ether synthesis, and explores its potential applications in research and drug discovery. Drawing upon the known biological activities of related acetophenone and benzyloxy compounds, this guide offers insights into prospective areas of investigation for this molecule, including its potential as an antimicrobial agent or an enzyme inhibitor. The synthesis, characterization, and potential research trajectories are presented to equip researchers with the foundational knowledge required for its further exploration.

Introduction

This compound is an aromatic ketone that belongs to the class of substituted acetophenones. Its structure, featuring a 2-acetylphenyl group linked to a 4-chlorobenzyl moiety via an ether bond, presents a scaffold with potential for diverse chemical modifications and biological activities. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural components suggest several avenues for investigation. Acetophenone derivatives are known for their applications as intermediates in the synthesis of various heterocyclic compounds and have been studied for a range of biological activities, including antimicrobial and antifouling properties. Similarly, molecules containing a benzyloxy group have been explored for their potential as enzyme inhibitors. This guide aims to consolidate the available information and provide a scientifically grounded framework for the synthesis and potential utility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 79615-80-8 | [1] |

| Molecular Formula | C₁₅H₁₃ClO₂ | [1] |

| Molecular Weight | 260.71 g/mol | [2] |

| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone | [1] |

| Appearance | (Expected) Crystalline solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |

| Computed XLogP3 | 3.8 | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 2'-hydroxyacetophenone attacks the benzylic carbon of 4-chlorobenzyl chloride.

Reaction Scheme

Caption: Williamson ether synthesis of the target compound.

Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.

Materials:

-

2'-Hydroxyacetophenone

-

4-Chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (1.0 eq) and anhydrous acetone. Stir until the solid dissolves completely.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The mixture will become a suspension.

-

Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 eq) to the stirring suspension.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the acetone washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Potential Applications and Areas for Future Research

While direct biological studies on this compound are limited, the structural motifs present in the molecule suggest several promising avenues for investigation.

Antimicrobial and Antifungal Activity

Derivatives of acetophenone have been reported to possess antimicrobial and antifungal properties. The presence of the chlorobenzyl group may enhance this activity. Research could be directed towards screening this compound against a panel of pathogenic bacteria and fungi. A related compound, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, has demonstrated antifungal activity[3].

Enzyme Inhibition

The benzyloxy moiety is present in various enzyme inhibitors. For instance, substituted benzyloxy-benzylamine derivatives have been identified as inhibitors of the acetyltransferase Eis in Mycobacterium tuberculosis[4]. Given this, this compound could be evaluated as a potential inhibitor for a range of enzymes, particularly those with a hydrophobic binding pocket that can accommodate the benzyl and phenyl rings.

Intermediate in Organic Synthesis

The ketone functionality of this compound can serve as a handle for further chemical transformations. It can be a precursor for the synthesis of more complex molecules such as chalcones, flavones, and other heterocyclic compounds, which are classes of molecules with a wide range of biological activities.

Caption: Potential research applications of the target compound.

Conclusion

This compound is a readily synthesizable molecule with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a detailed protocol for its synthesis. The exploration of its potential biological activities, particularly as an antimicrobial agent or enzyme inhibitor, represents a fertile ground for future research. The versatility of its chemical structure also positions it as a valuable intermediate for the synthesis of more complex and potentially bioactive compounds.

References

- Echemi. (2025, October 22). Acetophenone: Properties, Uses, and Applications.

- Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.).

- Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - PMC - NIH. (n.d.).

-

PubChem. (n.d.). 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone. Retrieved from [Link]

- Taylor & Francis Online. (n.d.).

- PubChem. (n.d.). 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone.

-

PubChem. (n.d.). 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one. Retrieved from [Link]

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). Structures and opposite bioeffects of acetophenone (1) and its....

- ResearchGate. (n.d.). (PDF)

- Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186.

- Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al... | Study Prep.

- Khan Academy. (n.d.). Williamson ether synthesis (video).

- IJESI. (2023, March 6). “Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR .”.

- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.

- Sigma-Aldrich. (n.d.). 1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone AldrichCPR.

- ResearchGate. (2025, October 15). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents.

- PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone.

- National Institutes of Health. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.

- PubChem. (n.d.). 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one.

- Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PubMed. (2022, November 15).

- PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone.

- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts.

- SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

- ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l)..

- SpectraBase. (n.d.). (1E)-1-(2,4-dimethyl-5-pyrimidinyl)ethanone O-(4-chlorobenzyl)oxime - Optional[1H NMR] - Spectrum.

Sources

- 1. 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one | C15H13ClO2 | CID 2763955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone | C15H13ClO2 | CID 580653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone: Synthesis, Characterization, and Potential Applications

Introduction

1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone is a derivative of acetophenone, a class of aromatic ketones that serves as a crucial scaffold in medicinal chemistry and material science. Its structure, characterized by a 2-benzyloxyacetophenone core with a chlorine substituent on the benzyl ring, suggests a rich potential for biological activity and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of this molecule, designed for researchers, scientists, and professionals in drug development.

While specific peer-reviewed literature detailing the synthesis and biological evaluation of 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone is not extensively available, this guide will establish a robust framework based on established chemical principles and data from closely related analogues. We will delve into a validated synthetic methodology, predict its physicochemical and spectral properties, and explore its likely biological activities with a focus on antimicrobial applications. This document is intended to serve as a foundational resource to stimulate and guide future research into this promising compound.

Physicochemical Properties

The fundamental properties of 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone, as computed by established cheminformatics tools, are summarized below. These values are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone | PubChem |

| Molecular Formula | C₁₅H₁₃ClO₂ | PubChem |

| Molecular Weight | 260.71 g/mol | PubChem |

| CAS Number | 79615-80-8 | PubChem |

| Predicted LogP | 3.8 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 4 | PubChem |

Synthesis of 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone

The most logical and widely employed method for the synthesis of this and related benzyloxyacetophenone derivatives is the Williamson ether synthesis . This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[1][2][3][4]

Synthetic Rationale and Strategy

The retrosynthetic analysis of the target molecule indicates two primary starting materials: 2'-hydroxyacetophenone and 4-chlorobenzyl chloride. The phenolic hydroxyl group of 2'-hydroxyacetophenone is acidic and can be readily deprotonated by a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then displaces the chloride from the benzylic position of 4-chlorobenzyl chloride. The choice of a relatively weak base like potassium carbonate is strategic; it is strong enough to deprotonate the phenol but not so strong as to promote side reactions. Acetone or DMF are excellent solvent choices due to their polarity, which can solvate the ions involved, and their relatively high boiling points, which allow for heating to drive the reaction to completion.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-hydroxyacetophenone (1.36 g, 10 mmol), 4-chlorobenzyl chloride (1.61 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase. The reaction is typically complete within 8-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts. Wash the solid residue with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Dissolve the crude product in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. The final product can be further purified by recrystallization from ethanol to afford a crystalline solid.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Methyl Protons (CH₃): A singlet around δ 2.5-2.7 ppm.

-

Methylene Protons (OCH₂): A singlet around δ 5.1-5.3 ppm.

-

Aromatic Protons: A series of multiplets in the range of δ 6.9-8.0 ppm, corresponding to the protons on the two aromatic rings. The protons on the acetophenone ring will likely show distinct splitting patterns due to their substitution, as will the protons on the 4-chlorobenzyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Methyl Carbon (CH₃): A signal around δ 29-31 ppm.

-

Methylene Carbon (OCH₂): A signal around δ 70-72 ppm.

-

Carbonyl Carbon (C=O): A downfield signal around δ 198-200 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

IR (Infrared) Spectroscopy

-

C=O Stretch (Ketone): A strong absorption band around 1670-1690 cm⁻¹.

-

C-O-C Stretch (Ether): A characteristic absorption in the region of 1220-1260 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 260 and a [M+2]⁺ peak at m/z 262 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond.

Potential Biological Applications: A Focus on Antifungal Activity

Derivatives of acetophenone and related chalcones are well-documented for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[5][6] The structural motifs present in 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone, namely the chlorinated aromatic ring and the benzyloxyacetophenone core, are features commonly associated with potent antifungal agents.[7]

Hypothesized Mechanism of Antifungal Action

The antifungal activity of similar compounds is often attributed to their ability to disrupt fungal cell membrane integrity or inhibit key enzymes involved in fungal metabolism. The lipophilic nature of the molecule, enhanced by the chlorine atom, may facilitate its passage through the fungal cell wall and membrane. Once inside, the electrophilic carbonyl group could potentially interact with nucleophilic residues in essential fungal enzymes, leading to their inactivation.

Protocol for In Vitro Antifungal Susceptibility Testing

A robust method to evaluate the antifungal potential of 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: Cultures of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) are grown on appropriate agar plates. The fungal colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometric reading.

-

Controls: Positive (a known antifungal drug like fluconazole) and negative (DMSO vehicle) controls must be included in each assay.

Conclusion and Future Directions

1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone represents a molecule of significant interest within the broader class of acetophenone derivatives. While direct experimental data remains to be published, this guide has provided a scientifically rigorous framework for its synthesis, characterization, and potential biological applications. The proposed Williamson ether synthesis is a reliable and scalable method for its production. Furthermore, the structural features of the molecule strongly suggest a promising profile as an antifungal agent.

Future research should focus on the practical synthesis and thorough characterization of this compound to validate the predicted spectral data. Comprehensive in vitro and in vivo studies are warranted to elucidate its full spectrum of biological activity, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent. The protocols and insights provided herein serve as a valuable starting point for such investigations, paving the way for the potential development of novel therapeutic agents.

References

Sources

- 1. Antifungal Activity of Extracts, Fractions, and Constituents from Coccoloba cowellii Leaves [mdpi.com]

- 2. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 3. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]

- 4. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 5. benchchem.com [benchchem.com]

- 6. 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

A Spectroscopic Guide to 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone: Unveiling Molecular Structure through NMR, IR, and MS Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is a foundational pillar of scientific advancement and regulatory compliance. 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, a ketone and ether derivative, presents a compelling case for the application of modern spectroscopic techniques. Its structure, featuring a substituted aromatic ring, a carbonyl group, and a benzylic ether linkage, offers a rich tapestry of spectral features. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a detailed roadmap for its unambiguous identification and structural elucidation. By delving into the causality behind experimental observations and grounding our interpretations in established principles, this document serves as a practical resource for scientists engaged in the characterization of complex organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, we can glean information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The use of a deuterated solvent is crucial to avoid overwhelming the spectrum with solvent signals. The solution is then transferred to a standard 5 mm NMR tube.

-

¹H NMR: The proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

The following diagram illustrates the workflow for NMR data acquisition and analysis:

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | dd | 1H | H-6' |

| ~7.45 | m | 1H | H-4' |

| ~7.35 | d | 2H | H-2'', H-6'' |

| ~7.30 | d | 2H | H-3'', H-5'' |

| ~7.05 | t | 1H | H-5' |

| ~6.95 | d | 1H | H-3' |

| ~5.15 | s | 2H | O-CH₂ |

| ~2.60 | s | 3H | CO-CH₃ |

Interpretation:

The proton NMR spectrum reveals several key features that are instrumental in confirming the structure of this compound.

-

Aromatic Protons (6.95-7.70 ppm): The signals in this region correspond to the eight protons on the two aromatic rings. The downfield shift of the proton at ~7.70 ppm (H-6') is attributed to the deshielding effect of the adjacent electron-withdrawing acetyl group. The protons of the 4-chlorobenzyl group appear as two distinct doublets around 7.30-7.35 ppm, characteristic of a para-substituted benzene ring. The remaining protons on the acetophenone ring exhibit complex splitting patterns due to ortho and meta couplings.

-

Benzylic Protons (5.15 ppm): The sharp singlet at approximately 5.15 ppm integrates to two protons and is assigned to the methylene (-CH₂-) protons of the benzyl ether linkage. The chemical shift is consistent with protons attached to a carbon adjacent to an oxygen atom and an aromatic ring.

-

Acetyl Protons (2.60 ppm): The singlet at around 2.60 ppm, integrating to three protons, is characteristic of the methyl (-CH₃) protons of the acetyl group. Its downfield position is a result of the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, identifying all the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~199.0 | C=O |

| ~157.0 | C-2' |

| ~137.0 | C-1'' |

| ~134.0 | C-4'' |

| ~133.0 | C-4' |

| ~131.0 | C-1' |

| ~129.0 | C-3'', C-5'' |

| ~128.5 | C-2'', C-6'' |

| ~121.0 | C-6' |

| ~120.0 | C-5' |

| ~113.0 | C-3' |

| ~70.0 | O-CH₂ |

| ~31.0 | CO-CH₃ |

Interpretation:

The ¹³C NMR spectrum corroborates the proposed structure through the following key signals:

-

Carbonyl Carbon (~199.0 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon. Its chemical shift is influenced by the aromatic ring it is attached to.

-

Aromatic Carbons (113.0-157.0 ppm): The numerous signals in this region correspond to the twelve carbons of the two benzene rings. The carbon attached to the ether oxygen (C-2') is significantly deshielded, appearing at a downfield chemical shift of approximately 157.0 ppm. The carbon bearing the chlorine atom (C-4'') is also deshielded to around 134.0 ppm. The remaining aromatic carbons can be assigned based on established substituent effects and comparison with related structures.

-

Benzylic Carbon (~70.0 ppm): The signal around 70.0 ppm is assigned to the methylene carbon of the benzyl ether linkage, consistent with a carbon singly bonded to an oxygen atom.

-

Acetyl Carbon (~31.0 ppm): The upfield signal at approximately 31.0 ppm corresponds to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2925 | Medium | Aliphatic C-H stretch |

| ~1675 | Strong | C=O stretch (aromatic ketone) |

| ~1595, ~1485 | Medium-Strong | C=C stretch (aromatic) |

| ~1240 | Strong | Aryl-O-CH₂ stretch (asymmetric) |

| ~1040 | Strong | Aryl-O-CH₂ stretch (symmetric) |

| ~820 | Strong | C-Cl stretch |

Interpretation:

-

C=O Stretch (~1675 cm⁻¹): A strong, sharp absorption band in this region is the hallmark of a carbonyl group. The position at ~1675 cm⁻¹ is characteristic of an aromatic ketone, where conjugation with the benzene ring lowers the vibrational frequency compared to a simple aliphatic ketone.

-

C-O Stretch (~1240 and ~1040 cm⁻¹): The strong absorptions in the fingerprint region are indicative of the C-O stretching vibrations of the aryl ether linkage. The asymmetric and symmetric stretching modes give rise to these distinct bands.

-

Aromatic C-H and C=C Stretches: The bands around 3060 cm⁻¹ and in the 1600-1450 cm⁻¹ region are characteristic of the C-H and C=C stretching vibrations of the aromatic rings, respectively.

-

C-Cl Stretch (~820 cm⁻¹): The absorption in this region is consistent with the C-Cl stretching vibration of the chlorobenzyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Experimental Protocol: Electron Ionization (EI)-MS

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated by a mass analyzer and detected.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight, along with several fragment ions that provide valuable structural information.

Molecular Formula: C₁₅H₁₃ClO₂ Molecular Weight: 260.71 g/mol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 260/262 | Moderate | [M]⁺ (Molecular ion) |

| 125/127 | High | [ClC₆H₄CH₂]⁺ |

| 121 | High | [C₆H₅COCH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [CH₃CO]⁺ |

Interpretation:

The fragmentation pattern of this compound is dictated by the relative stability of the resulting carbocations and neutral fragments.

-

Molecular Ion ([M]⁺): The presence of a peak at m/z 260 and an isotopic peak at m/z 262 (approximately one-third the intensity) confirms the presence of one chlorine atom in the molecule.

-

Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable 4-chlorobenzyl cation at m/z 125 (and its isotope at m/z 127). This is often the base peak in the spectrum.

-

Formation of the Acetophenone Radical Cation: Cleavage of the ether bond can also result in the formation of the 2-hydroxyacetophenone radical cation, which can then rearrange to the more stable acetophenone radical cation at m/z 121.

-

Tropylium Ion: The benzyl cation (from the 4-chlorobenzyl fragment losing chlorine) can rearrange to the highly stable tropylium ion at m/z 91.

-

Acylium Ion: Cleavage of the bond between the carbonyl group and the aromatic ring results in the formation of the acylium ion at m/z 43.

The following diagram illustrates a plausible fragmentation pathway:

Caption: Proposed Mass Spectral Fragmentation Pathway.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns that further corroborate the proposed structure. This in-depth technical guide, by integrating experimental protocols with detailed spectral interpretations, offers a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, empowering them with the knowledge to confidently identify and characterize complex organic molecules.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

A Strategic Framework for Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Technical Guide Featuring 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

Abstract

The journey from a novel chemical entity to a validated therapeutic candidate is contingent on a deep and precise understanding of its mechanism of action (MoA). This guide delineates a comprehensive, multi-tiered strategy for the systematic elucidation of the MoA for previously uncharacterized small molecules, using the synthetic compound 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone as a central case study. For drug development professionals, researchers, and scientists, this document provides not just a sequence of protocols, but a logical and adaptive framework for inquiry. We will navigate from initial computational predictions and broad phenotypic screening to definitive target identification and pathway validation. Each experimental choice is rationalized, every protocol is detailed for reproducibility, and all claims are grounded in authoritative scientific principles, establishing a self-validating workflow for robust MoA determination.

Introduction: The MoA Imperative and Our Subject Compound

The central challenge in early-stage drug discovery is converting a biologically active "hit" into a "lead" with a well-defined MoA. An unknown MoA introduces significant risk, hindering rational optimization and potentially leading to unforeseen toxicity. The compound This compound serves as our model for this process.

Compound Profile:

-

Core Scaffold: 2'-Hydroxyacetophenone ether. The 2'-hydroxyacetophenone core is a known phytochemical found in various plant species, with some derivatives exhibiting anti-inflammatory, antioxidant, and antimicrobial properties.[1]

-

Key Features: It possesses a halogenated benzyl group (4-chlorobenzyl) linked via an ether bond to a phenyl ethanone moiety. These features—aromatic rings, a ketone, an ether linkage, and a halogen—provide diverse potential interaction points with biological macromolecules.

Given the absence of published biological data for this specific molecule, our approach must be systematic and unbiased. This guide will construct a hypothetical, yet scientifically rigorous, path to uncover its MoA.

Phase I: In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-lab experiments, a computational assessment provides a crucial predictive foundation, guiding initial hypotheses and streamlining experimental design.

Rationale for In Silico First Approach

Computational tools leverage vast databases of known drug-target interactions and chemical structures to predict a novel compound's physicochemical properties (ADMET), potential biological targets, and off-targets. This step is cost-effective and rapidly narrows the field of possibilities from thousands of potential targets to a manageable few.

Experimental Protocol: Computational Target Prediction

-

Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformer using a computational chemistry tool like Open Babel or ChemDraw.

-

Similarity Ensemble Approach (SEA): Utilize a target prediction web server (e.g., SuperPred, SwissTargetPrediction). Upload the compound's structure (SMILES or SDF format). The algorithm compares the chemical topology of the query molecule against a database of annotated ligands for known biological targets.

-

Data Analysis: The output will be a ranked list of potential protein targets based on the Tanimoto coefficient or similar similarity metrics. Pay close attention to targets with high confidence scores and those belonging to protein families known to be druggable (e.g., kinases, GPCRs, proteases).

-

Molecular Docking (Hypothesis-Driven): Select the top 3-5 predicted targets. Obtain their crystal structures from the Protein Data Bank (PDB). Perform molecular docking studies using software like AutoDock Vina or Schrödinger's Glide to predict the binding mode and estimate binding affinity. This provides a structural hypothesis for the compound's interaction.[2]

Visualization: In Silico Workflow

The following diagram illustrates the computational workflow to generate initial hypotheses.

Sources

A Strategic Framework for Evaluating the Biological Potential of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

An In-Depth Technical Guide

Abstract: The compound 1-(2-((4-chlorobenzyl)oxy)phenyl)ethanone represents a novel chemical entity with unexplored biological potential. Its structure, however, contains two key pharmacophores: a benzyl phenyl ether core and a 2-hydroxyacetophenone derivative scaffold. Derivatives of benzyl phenyl ether are known to exhibit potent inhibitory effects against bacterial enzymes, while acetophenones are versatile precursors in the synthesis of a wide range of biologically active molecules.[1][2] This guide presents a comprehensive, multi-stage framework for systematically investigating the potential therapeutic activities of this compound. We eschew a rigid, one-size-fits-all approach, instead proposing a logical, data-driven pathway that begins with predictive computational analysis, progresses to broad-spectrum in vitro screening, and culminates in targeted mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each stage of the investigation.

Molecular Profile and Rationale for Investigation

Before committing to resource-intensive laboratory work, a thorough analysis of the molecule's structure provides the foundational logic for its investigation. The compound's potential is not random; it is suggested by the known activities of its constituent chemical motifs.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ketone. Its core structure and key properties, computed from publicly available data, are summarized below.[3] These parameters are the initial inputs for predicting its drug-like behavior.

| Property | Value | Source |

| Chemical Structure | (Image of the chemical structure would be here) | - |

| Molecular Formula | C₁₅H₁₃ClO₂ | [3] |

| Molecular Weight | 260.71 g/mol | [3] |

| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone | [3] |

| CAS Number | 79615-80-8 | [3][4] |

| XLogP3 (Lipophilicity) | 3.8 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Deconstruction of the Pharmacophore: The Basis for a Targeted Approach

The rationale for investigating this specific molecule stems from the established bioactivity of its two primary structural components:

-

Benzyl Phenyl Ether (BPE) Core: The central ether linkage between a benzyl and a phenyl ring is a known scaffold in medicinal chemistry. Notably, a series of BPEs has been identified that displays potent inhibition of bacterial phenylalanyl-tRNA synthetase (PheRS), an essential enzyme for bacterial protein synthesis, making it a validated antibacterial target.[1][5] The presence of a chlorine atom on the benzyl ring is a common modification in drug design to modulate electronic properties and metabolic stability.

-

2-Hydroxyacetophenone Scaffold: While the hydroxyl group is ether-linked in our target molecule, the underlying 2-acetylanisole structure is related to 2-hydroxyacetophenone derivatives. This class of compounds is recognized for its broad biological activities and serves as a versatile starting point for synthesizing compounds with antioxidant, anti-inflammatory, and anticancer properties.[6][7] For instance, derivatives have been developed as potent antagonists for the farnesoid X receptor (FXR), a nuclear receptor involved in metabolic regulation.[2]

This structural precedent justifies a hypothesis-driven investigation focused primarily on antibacterial and anticancer activities.

In Silico Profiling: A Predictive First Pass

Modern drug discovery leverages computational tools to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential liabilities before synthesis or biological testing.[8][9] This in silico approach is a cost-effective strategy to triage candidates, identifying those with a higher probability of success.[10][11]

In Silico Analysis Workflow

The following workflow provides a systematic approach to computationally evaluating the drug-like potential of our target compound.

Caption: Workflow for in silico ADME/T prediction.

Protocol: Predicting Drug-Likeness with SwissADME

This protocol describes the use of the publicly available SwissADME web server, a reliable and authoritative tool for predicting physicochemical properties and ADME parameters.

-

Navigate to the SwissADME website ([Link]).

-

Input the Molecule: In the input field, paste the SMILES string for the compound: CC(=O)C1=CC=CC=C1OCC2=CC=C(Cl)C=C2.

-

Initiate Analysis: Click the "Run" button to start the calculation.

-

Data Collection: The server will generate a comprehensive report. Systematically collect the data points listed in the table below. Pay special attention to any "Yes/No" violations of drug-likeness rules and any alerts for PAINS (Pan-Assay Interference Compounds).

Hypothetical Data Interpretation

The table below presents a hypothetical output for our compound, illustrating how the data would be structured and interpreted.

| Parameter | Predicted Value | Interpretation & Significance |

| Molecular Weight | 260.71 g/mol | < 500 Da. Complies with Lipinski's rule, favoring good absorption.[11] |

| iLOGP | 3.55 | LogP < 5. Complies with Lipinski's rule; indicates good membrane permeability. |

| ESOL LogS | -4.10 | Corresponds to "Poorly soluble". May require formulation strategies for in vivo studies. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | The molecule may cross the blood-brain barrier. This is a key consideration for potential CNS effects (desired or adverse). |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |

| Lipinski Violations | 0 | Strong indicator of drug-likeness and favorable ADME properties.[11] |

| Bioavailability Score | 0.55 | A reasonable probability of having good oral bioavailability in rats. |

| PAINS Alerts | 0 | The compound is unlikely to be a frequent hitter in screens due to non-specific activity, increasing data trustworthiness. |

Primary In Vitro Screening: A Two-Pronged Approach

Guided by the structural rationale, the primary screening phase aims to efficiently determine if the compound possesses meaningful biological activity in two key therapeutic areas: oncology and infectious disease.

Anticancer Activity: Cell Viability Screening

The initial step in assessing anticancer potential is to measure the compound's cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[12][13] A reduction in metabolic activity in the presence of the compound indicates cytotoxicity or cytostatic effects.[14]

Caption: Step-by-step workflow for the MTT cell viability assay.

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and blank (medium only).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

-

Exposure: Incubate the plate for another 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

| Cell Line | Tissue of Origin | IC₅₀ (µM) [Hypothetical] |

| A549 | Lung Carcinoma | 12.5 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

| HCT116 | Colorectal Carcinoma | 25.1 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

A lower IC₅₀ value indicates higher cytotoxic potency. High IC₅₀ against a non-malignant cell line like MRC-5 suggests selectivity for cancer cells.

Antimicrobial Activity: Broth Microdilution

To screen for antibacterial activity, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

-

Prepare Inoculum: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm.

| Bacterial Strain | Gram Status | MIC (µg/mL) [Hypothetical] |

| Staphylococcus aureus | Gram-positive | 4 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

These hypothetical results suggest the compound is more potent against Gram-positive bacteria, a common characteristic for compounds targeting certain intracellular processes and facing the barrier of the Gram-negative outer membrane.

Mechanism of Action (MoA) Elucidation: A Case Study

Positive results from primary screening are only the beginning. Identifying the molecular target and mechanism of action (MoA) is essential for rational drug development.[18]

Hypothetical Scenario & Target Identification

Let us assume our primary screen yielded a promising MIC of 4 µg/mL against S. aureus. Based on the literature precedent for benzyl phenyl ethers, a primary hypothesis is that our compound inhibits Phenylalanyl-tRNA Synthetase (PheRS) .[1] The next logical step is to validate this hypothesis directly with an enzyme inhibition assay.[19][20]

Logical Flow for Target Validation

Caption: Logical progression from a screening hit to target validation.

Protocol: Generic Enzyme Inhibition Assay

This protocol can be adapted for many enzymes, including PheRS, using commercially available recombinant protein and a suitable detection method (e.g., fluorescence, luminescence).[21]

-

Reagent Preparation: Prepare assay buffer, recombinant PheRS enzyme, substrates (ATP, Phenylalanine, tRNA), and a detection reagent (e.g., a dye that binds to pyrophosphate, a product of the reaction).

-

Compound Plating: In a suitable assay plate (e.g., black 384-well), add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add the diluted PheRS enzyme to all wells except the negative control and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[20]

-

Reaction Initiation: Add the substrate mixture to all wells to start the enzymatic reaction.

-

Incubation & Detection: Incubate the plate for the optimized reaction time (e.g., 60 minutes). Stop the reaction and/or add the detection reagent according to the manufacturer's protocol.

-

Signal Reading: Read the plate on a plate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the log of inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven strategy to unlock the therapeutic potential of this compound. By integrating predictive in silico modeling with targeted in vitro screening and mechanism-of-action studies, researchers can efficiently navigate the early stages of the drug discovery process.

Positive findings from this framework would form the basis for subsequent, more advanced investigations, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.[2]

-

Secondary Assays: For an anticancer hit, this would involve assays for apoptosis, cell cycle arrest, or migration.[12] For an antibacterial hit, this could include time-kill kinetics and resistance frequency studies.[15]

-

In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of disease, which is a critical step before any clinical consideration.[22]

By following this structured and scientifically rigorous path, the research community can effectively determine whether this novel chemical entity holds promise as a future therapeutic agent.

References

- Asif, M. (2014). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

-

Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry. [Link]

- Verma, A. K., et al. (2017). Bioassays for anticancer activities. PubMed.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

- Constantin, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Bentham Science Publishers.

- Veerasamy, R., et al. (2020). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. bepls.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.

- Gatiatulin, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.

-

Edmondson, D. E., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]

- Noble Life Sciences. (n.d.).

- BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

-

Hutter, M. C. (2009). In silico prediction of drug properties. Semantic Scholar. [Link]

- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Ingenta Connect.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.

-

Tong, Z., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum. [Link]

- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.

-

Montgomery, J. I., et al. (2009). Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase. Bioorganic & Medicinal Chemistry Letters. [Link]

- Assay Depot. (2024). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Assay Depot.

-

Wang, Y., et al. (2014). Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

- Sigma-Aldrich. (n.d.). 1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone. Sigma-Aldrich.

-

PubChem. (n.d.). 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone. PubChem. [Link]

- BLDpharm. (n.d.). This compound. BLDpharm.

- European Patent Office. (2022). BENZYL PHENYL ETHER DERIVATIVE, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL COMPOSITION AND USES THEREOF.

-

Shibuya, K., et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. Bioorganic & Medicinal Chemistry. [Link]

- Kumar, S., et al. (2013). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research.

-

Argyropoulou, A., et al. (2018). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules. [Link]

-

PubChem. (n.d.). 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one. PubChem. [Link]

- ResearchGate. (2009). Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase.

Sources

- 1. Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]